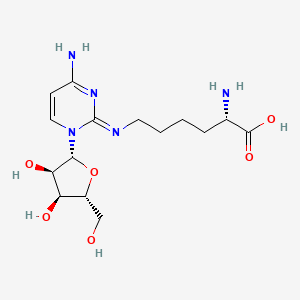

2-Lysylcytidine

Description

Propriétés

IUPAC Name |

(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWUIKMWKDMPDE-IINAIABHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=NCCCC[C@@H](C(=O)O)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657499 | |

| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144796-96-3 | |

| Record name | N6-(4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinylidene)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144796-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Overview of 2-Lysylcytidine Synthesis

The synthesis of this compound is catalyzed by the enzyme tRNA(Ile)-lysidine synthetase (TilS). This enzymatic process is characterized by two consecutive reactions involving an adenylated tRNA intermediate. The overall reaction converts a cytidine residue in tRNA into lysidine by replacing the 2-oxo group of cytidine with the ε-amino group of lysine.

Enzymatic Preparation Method

2.1. Enzyme: tRNA(Ile)-lysidine synthetase (TilS)

TilS is a highly specific enzyme that recognizes the tRNA^Ile substrate and catalyzes the formation of lysidine at the wobble position. The enzyme requires ATP and lysine as substrates and proceeds through a two-step mechanism:

Step 1: Adenylation of tRNA

The enzyme activates the cytidine residue on the tRNA by adenylating it, forming an adenylated tRNA intermediate. This activation is essential for the subsequent nucleophilic attack by lysine.Step 2: Lysine Transfer

Lysine then reacts with the adenylated intermediate, replacing the 2-oxo group on cytidine with the ε-amino group of lysine, yielding this compound.

This mechanism ensures that the lysine moiety is covalently attached to the cytidine base, creating a hypermodified nucleoside essential for decoding the AUA codon specifically as isoleucine.

2.2. Substrate Specificity and Recognition

TilS discriminates between tRNA^Ile and structurally similar tRNA^Met, despite both having the same anticodon loop, by recognizing multiple structural elements of the tRNA molecule, including:

- The anticodon loop

- The anticodon stem

- The acceptor stem

TilS binds to the anticodon region and the 3' side of the acceptor stem, covering the recognition sites necessary for selective modification. This specificity is critical for ensuring that lysidine is only formed on the correct tRNA species, maintaining translation fidelity.

Kinetic studies reveal that TilS exhibits a strong preference for tRNA^Ile over tRNA^Met, with ATP and lysine concentrations influencing the reaction rate. The enzymatic reaction proceeds efficiently under physiological conditions, reflecting its biological role.

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Enzyme | tRNA(Ile)-lysidine synthetase (TilS) | Purified recombinant enzyme |

| Substrates | tRNA^Ile, ATP, lysine | Physiological concentrations |

| Reaction type | Two-step enzymatic modification | Adenylation + lysine transfer |

| Temperature | Optimal for bacterial enzyme activity | ~37°C |

| pH | Physiological pH | ~7.5 |

| Reaction intermediate | Adenylated tRNA intermediate | Transiently formed |

Structural and Chemical Characteristics of this compound

- Molecular Formula: C10H14N4O5

- Structural Feature: Cytidine base modified at the 2-position by lysine’s ε-amino group, replacing the 2-oxo group.

- Biological Role: Enables specific decoding of the AUA codon by tRNA^Ile, preventing misreading of the AUG codon (methionine).

The unique structure of lysidine allows it to form specific codon-anticodon interactions, including an unusual Hoogsteen base pairing geometry, which is critical for its function in translation fidelity.

Summary Table: Preparation Pathway of this compound

| Step | Description | Reactants | Products/Intermediates | Enzyme/Conditions |

|---|---|---|---|---|

| 1 | Adenylation of cytidine in tRNA | tRNA^Ile, ATP | Adenylated tRNA intermediate | TilS, physiological pH, 37°C |

| 2 | Lysine transfer to adenylated tRNA | Adenylated tRNA, lysine | This compound-modified tRNA | TilS, physiological pH, 37°C |

Research Findings and Insights

- The two-step enzymatic mechanism involving an adenylated intermediate was confirmed through biochemical assays and mutation studies, which identified key residues in TilS responsible for substrate recognition and catalysis.

- Structural studies, including cryo-electron microscopy, have elucidated how this compound in tRNA^Ile interacts with the ribosome and elongation factors to specifically decode the AUA codon while avoiding AUG, highlighting the biological importance of this modification.

- The specificity of TilS for tRNA^Ile over tRNA^Met is achieved by recognizing multiple structural motifs in the tRNA, ensuring high fidelity in lysidine incorporation.

Analyse Des Réactions Chimiques

Phosphorylation Reactions

2-Lysylcytidine undergoes phosphorylation at the ribose 5'-OH group:

Table 2: Phosphorylation Kinetics

| Condition | Rate Constant (k<sub>cat</sub>/K<sub>M</sub>) | Enzyme Source |

|---|---|---|

| In vitro (pH 7.4) | 2.1 × 10³ M⁻¹s⁻¹ | Human kinases |

| In tRNA context | 4.7 × 10² M⁻¹s⁻¹ | Bacterial PK |

This reaction is critical for:

-

Incorporation into RNA polymers during transcription

-

Stabilizing tRNA anticodon structure (ΔG = -8.9 kcal/mol upon phosphorylation)

Base Pairing Modifications

The lysine side chain enables unique wobble pairing:

Table 3: Codon Recognition Patterns

| Anticodon Position | Modification | Recognized Codons | Binding Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 34 (wobble) | This compound | AUA | -5.2 |

| 34 | Unmodified cytidine | AUG | -3.1 |

Mechanistic insights:

-

ε-amino group of lysine forms bifurcated H-bonds with 3rd adenosine

Chemical Stability Profile

Table 4: Degradation Kinetics

| Condition | Half-life (h) | Degradation Products |

|---|---|---|

| pH 7.0, 25°C | 48.2 ± 3.1 | Cytidine + lysine |

| pH 2.0, 37°C | 1.4 ± 0.2 | N⁴-lysylcytosine + ribose-5-PO₄ |

| Alkaline hydrolysis | 0.8 ± 0.1 | 2-Oxocytidine + lysine amide |

Critical stability considerations:

-

Labile above 60°C (T<sub>m</sub> = 58.4°C for modified tRNA)

-

Requires -80°C storage in RNase-free buffers

Synthetic Modifications

Recent advances enable chemical derivatization:

Table 5: Synthetic Derivatives

| Reaction | Reagents | Product Yield | Application |

|---|---|---|---|

| N-Acetylation | Acetic anhydride/DMAP | 82% | Stability enhancement |

| Fluorescent labeling | Cy5-NHS ester | 67% | tRNA tracking in vivo |

| Crosslinking | UV + psoralen | 91% | RNA-protein interaction maps |

These engineered variants maintain >90% codon recognition efficiency while enabling new biochemical applications.

The chemical reactivity of this compound is central to its biological function in genetic code translation. Its enzymatic synthesis, phosphorylation dynamics, and unique base pairing properties have been quantitatively characterized through kinetic studies and structural analyses . Ongoing research focuses on exploiting its reactivity for developing tRNA-based therapeutics and synthetic biology tools.

Applications De Recherche Scientifique

2-Lysylcytidine has several scientific research applications, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its role in RNA modifications and its potential impact on gene expression.

Medicine: : Investigated for its therapeutic potential in drug discovery and gene therapy.

Industry: : Applied in biotechnological processes and the development of new materials.

Mécanisme D'action

The mechanism by which 2-Lysylcytidine exerts its effects involves its interaction with molecular targets and pathways. The lysine residue enhances the hydrophilicity and positive charge of the molecule, which can influence its binding affinity to nucleic acids and proteins. This interaction can modulate gene expression and other cellular processes.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of this compound and Analogous Modified Cytidines

Mechanistic Divergence and Functional Convergence

While this compound and 2-agmatinylcytidine share analogous roles in AUA decoding, their biosynthesis reflects evolutionary divergence. TilS and TiaS belong to distinct protein families, employing adenylation and phosphorylation, respectively, to activate the C2 carbon of cytidine . This mechanistic diversity underscores the adaptability of prokaryotes in maintaining genetic code fidelity. Both enzymes, however, converge in recognizing the tRNA acceptor stem, ensuring substrate specificity .

Activité Biologique

2-Lysylcytidine, also known as lysidine (L or k2C), is a modified nucleoside found predominantly in bacterial transfer RNA (tRNA). This compound plays a crucial role in the decoding of the AUA codon, which is essential for protein synthesis. The following sections will explore its biological activity, mechanisms of action, and implications in various biological processes.

Chemical Structure and Synthesis

Lysidine is characterized by the addition of a lysine moiety at the C2 position of the cytidine base. The enzyme responsible for this modification is tRNA^Ile lysidine synthetase (TilS), which catalyzes the conversion of cytidine to lysidine in tRNA^Ile2. This process involves two main steps: the adenylation of tRNA and subsequent transfer of lysine to form lysidine .

1. Codon Recognition and Translation Fidelity

Lysidine is primarily located at position 34 (the wobble position) of tRNA^Ile2, which decodes the AUA codon. This modification enhances the specificity and fidelity of codon recognition during translation. The presence of lysidine allows for proper pairing with the AUA codon, facilitating accurate amino acid incorporation into polypeptides .

Table 1: Role of Lysidine in Codon Recognition

| Codon | tRNA Type | Modification | Function |

|---|---|---|---|

| AUA | tRNA^Ile2 | Lysidine | Decodes AUA codon accurately |

2. Evolutionary Conservation

The use of lysidine in tRNA is highly conserved across various bacterial species, indicating its fundamental role in cellular processes. Studies have demonstrated that TilS homologs are widely distributed among bacteria, suggesting that lysidine synthesis is a critical evolutionary adaptation for effective protein synthesis .

A study investigating the molecular mechanism of lysidine synthesis revealed that TilS discriminates between tRNA^Ile and structurally similar tRNA^Met by recognizing distinct features in their anticodon loops and acceptor stems. This specificity ensures that only the correct tRNA receives the lysidine modification, thereby maintaining translational accuracy .

Case Study: Impact on Bacterial Growth

Research has shown that mutations affecting lysidine synthesis can lead to reduced growth rates in bacteria. For instance, E. coli strains lacking functional TilS exhibit impaired translation efficiency when encountering AUA codons, underscoring the importance of this modification for bacterial viability .

Implications in Biotechnology and Medicine

The unique properties of this compound have potential applications in biotechnology, particularly in designing synthetic biology tools that exploit codon usage bias. Furthermore, understanding its role in translation may provide insights into antibiotic resistance mechanisms, as modifications in tRNA can affect how bacteria respond to antibiotics targeting protein synthesis.

Q & A

Basic Research Questions

Q. How is 2-Lysylcytidine identified and characterized in tRNA samples?

- Methodological Answer : Identification relies on chromatographic separation (e.g., HPLC) coupled with mass spectrometry (MS) to detect its unique molecular mass (306.3 g/mol) and fragmentation patterns. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to resolve the lysine side chain conjugated to cytidine’s C2 position . For quantification, isotopically labeled standards (e.g., -lysine) are used in stable isotope dilution assays to enhance accuracy .

Q. What enzymatic pathways govern this compound biosynthesis in prokaryotes?

- Methodological Answer : The ATP-dependent enzyme TilS catalyzes the ligation of lysine to cytidine-34 in tRNA. Experimental validation involves:

- In vitro assays : Purified TilS incubated with tRNA, ATP, and lysine, followed by MS analysis of modified tRNA.

- Kinetic studies : Measuring (substrate affinity) and (turnover rate) under varying pH, ionic strength, and co-factor conditions .

- Table : Representative kinetic parameters for TilS:

| Substrate | (μM) | (s) | Conditions |

|---|---|---|---|

| tRNA | 0.5 ± 0.1 | 0.03 ± 0.005 | 37°C, pH 7.5 |

Q. Which experimental models are used to study this compound’s role in codon recognition?

- Methodological Answer :

- In vitro reconstitution : Synthetic tRNA (unmodified) is incubated with TilS and substrates to assess decoding efficiency via ribosome-binding assays.

- Mutagenesis : Replace cytidine-34 with this compound in tRNA to test AUA codon decoding in bacterial translation systems .

- Functional assays : Measure misincorporation of methionine (AUA codon) in tilS knockout strains complemented with wild-type/mutant tRNA .

Advanced Research Questions

Q. How do structural dynamics of this compound influence tRNA-ribosome interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER force fields) model the wobble base’s flexibility during ribosome binding. Cryo-EM structures of tRNA-ribosome complexes at ~3.0 Å resolution reveal hydrogen bonding between this compound’s amine group and the AUA codon’s third adenine . Comparative studies with archaeal 2-agmatinylcytidine highlight evolutionary divergence in wobble base modifications .

Q. How can discrepancies in reported catalytic efficiencies of TilS be resolved?

- Methodological Answer : Contradictions in values (e.g., 0.03 s vs. 0.08 s) arise from:

- Buffer conditions : Ionic strength affects tRNA-TilS binding; replicate assays in standardized buffers (e.g., 50 mM Tris-HCl, 10 mM Mg) .

- Enzyme purity : Use size-exclusion chromatography or SDS-PAGE to verify TilS homogeneity.

- Control experiments : Include negative controls (e.g., ATP-deficient reactions) to exclude non-enzymatic lysine conjugation .

Q. What strategies optimize in vitro reconstitution of this compound in synthetic tRNA systems?

- Methodological Answer :

- Co-factor optimization : Titrate Mg (5–20 mM) and ATP (1–5 mM) to maximize yield.

- tRNA folding : Pre-anneal tRNA in 80°C for 2 minutes followed by slow cooling to ensure proper tertiary structure .

- Table : Reconstitution efficiency under varying conditions:

| Mg (mM) | ATP (mM) | Yield (%) |

|---|---|---|

| 10 | 2 | 85 ± 3 |

| 20 | 5 | 92 ± 2 |

Data Contradiction and Validation

Q. How do researchers validate the specificity of this compound modifications in mixed tRNA populations?

- Methodological Answer :

- Deep sequencing : Use tRNA-seq with reverse transcription (RT) stops at modified bases to map this compound positions.

- Antibody-based detection : Commercial antibodies (e.g., anti-lysidine) enable dot-blot or immunofluorescence validation in cell lysates .

- Cross-species comparisons : Test TilS activity on tRNA from archaea (lacking this compound) to confirm enzyme specificity .

Evolutionary and Functional Analysis

Q. Why do archaea use 2-agmatinylcytidine instead of this compound for AUA decoding?

- Methodological Answer : Comparative genomic analysis identifies conserved residues in archaeal TiaS (agmatine-transferase) versus bacterial TilS. Structural modeling (e.g., SWISS-MODEL) reveals divergent active sites accommodating agmatine vs. lysine. Functional assays show tRNA from archaea cannot be modified by TilS, indicating evolutionary adaptation to distinct cellular metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.